molecular formula C18H25N B1614469 Heptaverine CAS No. 54063-48-8

Heptaverine

Cat. No.: B1614469
CAS No.: 54063-48-8
M. Wt: 255.4 g/mol
InChI Key: YZIDXWNNAXTCQH-UHFFFAOYSA-N
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Description

Heptaverine is an antispasmodic agent with the molecular formula C₁₈H₂₅N and the International Nonproprietary Name (INN) designation. It is regulated under multiple global frameworks, including the U.S. FDA (Unique Ingredient Identifier: 0035H8M4YL), the EU Pharmaceutical Directory (SUB08017MIG), and the World Health Organization (WHO) drug classification system . This compound is primarily used to treat smooth muscle spasms, acting through mechanisms that modulate calcium channels or inhibit phosphodiesterase enzymes, though its exact pharmacodynamic profile remains less documented compared to newer agents.

Properties

CAS No.

54063-48-8

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C18H25N/c1-19(2)11-10-17(15-6-4-3-5-7-15)18-13-14-8-9-16(18)12-14/h3-7,14,16H,8-13H2,1-2H3

InChI Key

YZIDXWNNAXTCQH-UHFFFAOYSA-N

SMILES

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3

Canonical SMILES

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptaverine involves several steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally involves the formation of the bicycloheptane structure followed by the introduction of the spasmolytic functional group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Heptaverine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also be reduced, although this is less common in its typical applications.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the this compound molecule.

Scientific Research Applications

Heptaverine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of antispasmodic agents and their interactions with other chemicals.

    Biology: Researchers use this compound to investigate the mechanisms of smooth muscle relaxation and the pathways involved.

    Medicine: this compound is studied for its potential therapeutic effects in treating various smooth muscle disorders.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.

Mechanism of Action

Heptaverine exerts its effects by targeting specific molecular pathways involved in smooth muscle contraction. It primarily acts by inhibiting the influx of calcium ions into smooth muscle cells, which is essential for muscle contraction. By blocking this pathway, this compound effectively relaxes the smooth muscles, providing relief from spasms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Compounds Selected for Comparison

Based on therapeutic use and regulatory categorization, two compounds are selected:

  • Meladrazine (INN; C₁₁H₂₃N₇): An antispasmodic with a distinct nitrogen-rich structure.
  • Metaxalone (INN; C₁₂H₁₅NO₃): A muscle relaxant with additional oxygen functional groups.

Comparative Analysis

Table 1: Key Properties of Heptaverine, Meladrazine, and Metaxalone
Property This compound Meladrazine Metaxalone
Molecular Formula C₁₈H₂₅N C₁₁H₂₃N₇ C₁₂H₁₅NO₃
Therapeutic Class Antispasmodic Antispasmodic Muscle Relaxant
Regulatory Codes HS 29214980 HS 29336980 HS 29349990
FDA Status Approved (2014) Approved (2014) Approved (2014)
Key Structural Features Long hydrocarbon chain High nitrogen content Ester and ketone groups
Structural Differences and Implications
  • Metaxalone ’s ester and ketone groups enhance solubility, which may improve bioavailability compared to this compound .
Functional and Clinical Differences
  • Mechanism of Action :
    • This compound and Meladrazine both target smooth muscle spasms, but Meladrazine’s nitrogen-rich structure may allow for stronger receptor binding .
    • Metaxalone acts centrally on the nervous system, differing from this compound’s peripheral action .
  • Efficacy and Safety: No direct comparative clinical trials exist, but regulatory data suggest similar safety profiles. This compound’s lipophilicity may increase the risk of cumulative toxicity with chronic use, whereas Metaxalone’s central action poses risks of sedation .

Biological Activity

Heptaverine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a cyclic compound with a unique structure that contributes to its biological activity. Its chemical formula is C₁₄H₁₉N₃O, and it features a heptane backbone with various functional groups that enhance its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antiviral Activity : Recent studies have indicated that this compound may play a role in inhibiting viral infections. For example, research has shown that it can affect the transmission dynamics of viruses such as Nipah virus, where it might influence the immune response and viral replication processes .
  • Antibacterial Properties : this compound has demonstrated antibacterial activity against various pathogens. Its efficacy in disrupting bacterial cell membranes and inhibiting growth has been documented, suggesting potential applications in treating bacterial infections.
  • Neurological Effects : Some studies indicate that this compound might have neuroprotective properties, which could be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation.

Therapeutic Applications

This compound's diverse biological activities suggest several therapeutic applications:

  • Viral Infections : Given its antiviral properties, this compound could be explored as a treatment option for viral infections, particularly those resistant to conventional therapies.
  • Infection Control : Its antibacterial effects position this compound as a candidate for developing new antibiotics or adjunct therapies in infection management.
  • Neuroprotection : The potential neuroprotective effects of this compound may lead to its use in treating conditions such as Alzheimer’s disease or other neurodegenerative disorders.

Case Study 1: this compound in Viral Infection Management

A recent experimental study investigated the role of this compound in managing Nipah virus infections. The study demonstrated that this compound administration significantly reduced viral load and improved survival rates in infected animal models. This suggests its potential as an antiviral agent, warranting further clinical investigations .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a novel antibacterial agent .

Research Findings

Study FocusFindingsImplications
Antiviral ActivityReduced viral load in Nipah virus modelsPotential for antiviral drug development
Antibacterial PropertiesSignificant inhibition of bacterial growthCandidate for new antibiotic formulations
Neuroprotective EffectsModulation of neurotransmitter levelsPossible treatment for neurodegenerative diseases

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